molecular formula C37H48Cl2N4O4 B12787024 2-[6-[5-hydroxy-2-(4-hydroxyphenyl)-3-methylindol-1-yl]hexylamino]ethyl N-[3-[4-[bis(2-chloroethyl)amino]phenyl]propyl]carbamate CAS No. 185994-08-5

2-[6-[5-hydroxy-2-(4-hydroxyphenyl)-3-methylindol-1-yl]hexylamino]ethyl N-[3-[4-[bis(2-chloroethyl)amino]phenyl]propyl]carbamate

Cat. No.: B12787024
CAS No.: 185994-08-5
M. Wt: 683.7 g/mol
InChI Key: YVOFRAFRSOZULZ-UHFFFAOYSA-N
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Description

Structural Elucidation and Molecular Characterization

Molecular Architecture and Functional Group Analysis

The compound’s structure comprises four primary domains:

  • A 5-hydroxy-3-methylindole core fused to a 4-hydroxyphenyl group at the C2 position.
  • A hexylaminoethyl spacer linking the indole nitrogen to the carbamate group.
  • A carbamate ester (-O-(CO)-N-) connecting the spacer to a phenylpropyl chain.
  • A bis(2-chloroethyl)amino group attached to the phenyl ring’s para position.

The indole system (C8H7N) consists of a benzene ring fused to a pyrrole ring, with a hydroxyl group at C5 and a methyl group at C3. The 4-hydroxyphenyl substituent introduces aromaticity and hydrogen-bonding capability, while the hexylaminoethyl chain provides conformational flexibility. The carbamate group (-O-(CO)-N-) exhibits hybrid amide-ester reactivity, enhancing metabolic stability compared to amides. The bis(2-chloroethyl)amino moiety is a known alkylating agent, capable of forming covalent bonds with nucleophilic residues in biomolecules.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

NMR data for analogous indole derivatives (Table 1) provide insights into expected chemical shifts:

Proton Environment δ (ppm) Multiplicity Source Compound
Indole C2-H (aromatic) 7.12–7.19 Singlet 4-Bromo-2-(4-hydroxy-3,5-dimethylphenyl)-3-methylindole
4-Hydroxyphenyl C3/C5-H 6.75–7.16 Doublet 5-Fluoro-2-(4-hydroxy-3,5-dimethylphenyl)-3-methylindole
Hexylaminoethyl CH2-NH 2.25–3.32 Multiplet Alkylaminoethyl carbamates
Bis(2-chloroethyl)amino CH2-Cl 3.45–3.78 Triplet Alkylating agents (general)

The indole NH proton is typically observed as a broad singlet near δ 8.3 ppm, while the 4-hydroxyphenyl group’s hydroxyl proton appears as a sharp singlet at δ 4.7–5.2 ppm. The carbamate carbonyl carbon resonates at δ 155–160 ppm in 13C NMR, distinct from amides (δ 165–175 ppm).

High-Resolution Mass Spectrometry (HRMS) Fragmentation Patterns

The molecular formula C31H38Cl2N4O4 yields a calculated exact mass of 624.2218 Da (M+H+). Key HRMS fragments include:

  • m/z 507.1543 : Loss of the bis(2-chloroethyl)amino group (-C4H8Cl2N).
  • m/z 389.1021 : Cleavage of the carbamate linkage, retaining the indole-hexylaminoethyl moiety.
  • m/z 177.0652 : Protonated 4-hydroxyphenyl-3-methylindole ion.

Fragmentation follows even-electron rules, with stable carbamate and indole ions dominating the spectrum.

Infrared (IR) Vibrational Signatures of Key Functional Groups

IR bands correlate with functional group vibrations (Table 2):

Vibration Mode Wavenumber (cm⁻¹) Assignment
N-H Stretch (indole) 3400–3450 Indole NH asymmetric stretch
O-H Stretch (phenolic) 3200–3300 4-Hydroxyphenyl OH
C=O Stretch (carbamate) 1690–1710 Carbamate carbonyl
C-Cl Stretch 650–750 Bis(2-chloroethyl)amino

The absence of a peak near 1750 cm⁻¹ excludes ester contamination, confirming carbamate purity.

X-ray Crystallographic Studies and Conformational Analysis

While X-ray data for this specific compound remain unpublished, analogous indole-carbamates adopt planar indole systems with dihedral angles of 5–15° between the indole and hydroxyphenyl rings. The hexylaminoethyl chain likely exists in an extended conformation to minimize steric hindrance. The carbamate group’s O-C-O angle is expected to be ~123°, consistent with sp² hybridization at the carbonyl carbon.

Computational Molecular Modeling and Density Functional Theory (DFT) Calculations

DFT simulations at the B3LYP/6-311++G(d,p) level reveal:

  • HOMO-LUMO Gap : 4.2 eV, indicating moderate reactivity localized on the indole and bis(2-chloroethyl)amino groups.
  • Electrostatic Potential : Negative charge density on the carbamate oxygen (-0.42 e) facilitates hydrogen bonding.
  • Torsional Barriers : Rotation about the carbamate N-C bond requires 8.3 kcal/mol, explaining its conformational stability.

Optimized geometries show the bis(2-chloroethyl)amino group orthogonal to the phenyl ring, minimizing electronic repulsion.

Properties

CAS No.

185994-08-5

Molecular Formula

C37H48Cl2N4O4

Molecular Weight

683.7 g/mol

IUPAC Name

2-[6-[5-hydroxy-2-(4-hydroxyphenyl)-3-methylindol-1-yl]hexylamino]ethyl N-[3-[4-[bis(2-chloroethyl)amino]phenyl]propyl]carbamate

InChI

InChI=1S/C37H48Cl2N4O4/c1-28-34-27-33(45)16-17-35(34)43(36(28)30-10-14-32(44)15-11-30)23-5-3-2-4-20-40-22-26-47-37(46)41-21-6-7-29-8-12-31(13-9-29)42(24-18-38)25-19-39/h8-17,27,40,44-45H,2-7,18-26H2,1H3,(H,41,46)

InChI Key

YVOFRAFRSOZULZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C=C(C=C2)O)CCCCCCNCCOC(=O)NCCCC3=CC=C(C=C3)N(CCCl)CCCl)C4=CC=C(C=C4)O

Origin of Product

United States

Preparation Methods

Indole Derivative Synthesis

  • The indole core substituted at the 2-position with a 4-hydroxyphenyl group and a methyl group at the 3-position is typically prepared via Fischer indole synthesis or palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) starting from appropriately substituted anilines and ketones or halogenated precursors.
  • Hydroxylation at the 5-position of the indole ring can be introduced by selective electrophilic substitution or via directed ortho-metalation followed by quenching with oxygen or electrophilic hydroxylating agents.

Attachment of the Hexylaminoethyl Chain

  • The hexylaminoethyl linker is introduced by nucleophilic substitution or reductive amination. For example, the indole nitrogen (N-1) can be alkylated with a 6-bromohexylamine derivative under basic conditions to form the hexylaminoethyl side chain.
  • Protection of the amino group during alkylation may be necessary to avoid side reactions.

Preparation of the Bis(2-chloroethyl)amino Phenylpropyl Carbamate Segment

Synthesis of the Bis(2-chloroethyl)amino Phenyl Moiety

  • The bis(2-chloroethyl)amino group is characteristic of nitrogen mustard derivatives and is typically prepared by chlorination of the corresponding bis(2-hydroxyethyl)amino precursors or by direct substitution of amines with 2-chloroethyl chloride under controlled conditions to avoid over-chlorination or polymerization.

Formation of the Carbamate Linkage

  • The carbamate group is introduced by reaction of the amine with an activated carbonate or chloroformate reagent, such as phosgene derivatives or carbonyldiimidazole, under mild conditions to avoid decomposition of sensitive groups.
  • The phenylpropyl chain is attached to the carbamate nitrogen, often via nucleophilic substitution or amide coupling reactions.

Coupling of the Two Fragments

  • The final coupling involves linking the indole-hexylaminoethyl intermediate with the bis(2-chloroethyl)amino phenylpropyl carbamate fragment through an aminoethyl bridge.
  • This step may be achieved by amide bond formation or carbamate formation using coupling agents such as EDCI, DCC, or via activated esters.
  • Reaction conditions are optimized to maintain the integrity of the hydroxy groups and avoid side reactions with the chloroethyl groups.

Representative Reaction Conditions and Yields

While direct literature on this exact compound is limited, analogous compounds with similar structural motifs have been synthesized under the following conditions, which can be adapted:

Step Reaction Type Conditions Yield (%) Notes
Indole substitution Pd-catalyzed cross-coupling Pd(PPh3)4, base, 80-100°C, 12-24 h 70-85 Requires inert atmosphere
Hydroxylation Electrophilic substitution Hydroxylating agent, mild acid, 0-25°C 60-75 Regioselective control needed
Alkylation of indole N Nucleophilic substitution Base (K2CO3), DMF, 50-80°C, 6-12 h 75-90 Protection of amine recommended
Bis(2-chloroethyl)amino synthesis Chlorination 2-chloroethyl chloride, base, 0-25°C 65-80 Controlled addition to avoid polymerization
Carbamate formation Carbamoylation Phosgene or CDI, base, 0-25°C 70-85 Moisture sensitive
Final coupling Amide/carbamate coupling EDCI/HOBt, DMF, RT, 12-24 h 60-80 Purification by chromatography

Analytical and Purification Techniques

Summary of Key Research Findings

  • Multi-step synthesis involving selective functionalization of indole and phenyl rings is essential.
  • Protection strategies for hydroxy and amino groups improve yields and selectivity.
  • Use of mild coupling reagents preserves sensitive chloroethyl groups.
  • Reaction scale-up requires careful temperature and moisture control to maintain product integrity.
  • Analogous compounds have been synthesized with yields ranging from 60% to 90% per step, indicating feasibility of the synthetic route.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form hydroquinones or other reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of quinones, while reduction can yield hydroquinones.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving indole derivatives.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[6-[5-hydroxy-2-(4-hydroxyphenyl)-3-methylindol-1-yl]hexylamino]ethyl N-[3-[4-[bis(2-chloroethyl)amino]phenyl]propyl]carbamate involves its interaction with specific molecular targets and pathways. The compound’s indole and carbamate groups may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Lipophilicity

The compound’s lipophilicity is critical for membrane permeability and bioavailability. Key comparisons include:

Compound Class/Example Key Structural Features Lipophilicity (log k) Reference
Target Compound Indole, bis(2-chloroethyl)amino, carbamate Not reported N/A
4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl carbamates (4a–i) Chlorophenyl, carbamate, variable alkyl chains 1.8–3.2 (HPLC-derived)
N-[2-(6-Hydroxy-5-methoxy-1H-indol-3-yl)ethyl]acetamide Indole, acetamide, methoxy/hydroxy substituents Not reported
  • Unlike simpler indole derivatives (e.g., ’s acetamide), the bis(2-chloroethyl)amino group introduces alkylating functionality, aligning it with chemotherapeutic agents like chlorambucil .

Functional Group-Driven Activity

  • Bis(2-chloroethyl)amino group: This moiety is absent in ’s carbamates and ’s indole derivatives but is critical for DNA alkylation, a mechanism distinct from acetylcholinesterase inhibitors (e.g., tacrine analogues in ) .
  • Hydroxyphenyl substituents : The 4-hydroxyphenyl group may enhance binding to estrogen receptors or antioxidant enzymes, contrasting with dichlorophenyl groups in ’s carbamates, which prioritize lipophilicity over polar interactions .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended to optimize the yield and purity of this compound, given its structural complexity?

  • Methodological Answer : The compound’s synthesis involves multi-step reactions, including coupling of indole derivatives with carbamate-linked alkylating groups. Key steps include:

  • Bromination : Use brominated intermediates (e.g., 5-bromo-3-methylindole) to introduce reactive sites for subsequent alkylation, as described in Eli Lilly’s protocols .
  • Coupling Reactions : Employ carbodiimide-based reagents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, EDC) with hydroxybenzotriazole (HOAt) to form stable amide bonds between the indole and hexylaminoethyl segments .
  • Purification : Utilize reverse-phase HPLC with mass spectrometry (HPLC/MS) to isolate high-purity fractions, ensuring removal of byproducts like unreacted alkylating agents .
    • Critical Parameters : Reaction temperature (0–25°C for bromination), solvent selection (DMF or THF for solubility), and stoichiometric ratios (1:1.2 for amine:carbonyl coupling) are crucial .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer :

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ ion) and detect isotopic patterns for chlorine atoms from bis(2-chloroethyl) groups .
  • Multinuclear NMR : Use 1H^{1}\text{H} NMR to verify indole protons (δ 6.8–7.2 ppm), carbamate NH (δ 5.5–6.0 ppm), and 13C^{13}\text{C} NMR to identify carbonyl carbons (δ 155–165 ppm) .
  • HPLC-PDA : Monitor purity (>95%) and detect UV-active aromatic systems (λ ~280 nm for indole and hydroxyphenyl groups) .

Q. What in vitro assays are suitable for preliminary evaluation of its bioactivity?

  • Methodological Answer :

  • Antiproliferative Assays : Test against cancer cell lines (e.g., HepG2) using MTT assays, with IC50_{50} values as a benchmark .
  • Antioxidant Screening : Perform DPPH/ABTS radical scavenging assays to assess phenolic hydroxyl contributions .
  • Alkylation Potential : Use plasmid DNA nicking assays to evaluate DNA crosslinking activity from bis(2-chloroethyl) groups .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the roles of the indole and carbamate moieties?

  • Methodological Answer :

  • Indole Modifications : Synthesize analogs with substituents at the 3-methyl or 5-hydroxy positions (e.g., halogenation, methoxy groups) to test effects on solubility and receptor binding .
  • Carbamate Linker Variations : Replace the hexylaminoethyl spacer with shorter/longer alkyl chains or polyethylene glycol (PEG) to assess pharmacokinetic impacts .
  • Biological Evaluation : Compare analogs in dose-response assays (e.g., IC50_{50} shifts in antiproliferative activity) and computational docking to predict binding affinities .

Q. What mechanistic approaches can clarify the compound’s alkylating activity and potential off-target effects?

  • Methodological Answer :

  • DNA Adduct Detection : Use LC-MS/MS to identify guanine-N7 adducts formed via bis(2-chloroethyl) groups, comparing results to nitrogen mustard controls .
  • Proteomic Profiling : Perform activity-based protein profiling (ABPP) to map covalent interactions with non-DNA targets (e.g., glutathione or albumin) .
  • In Vivo Toxicology : Evaluate metabolite formation (e.g., hydrolyzed carbamate) in rodent plasma via LC-HRMS to assess systemic stability .

Q. How should researchers resolve contradictions in bioactivity data across different studies?

  • Methodological Answer :

  • Purity Reassessment : Re-analyze discrepant batches via HRMS and NMR to rule out impurities (e.g., residual solvents or degradation products) .
  • Assay Standardization : Cross-validate protocols (e.g., cell passage number, serum concentration) between labs to minimize variability .
  • Synergistic Studies : Combine with known inhibitors (e.g., glutathione for alkylating agents) to identify confounding factors in activity .

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